molecular formula C12H14N2O2S B1303749 2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid CAS No. 854855-87-1

2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid

Cat. No.: B1303749
CAS No.: 854855-87-1
M. Wt: 250.32 g/mol
InChI Key: VFZXCSXXRQFFRQ-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . This compound, in particular, has a unique structure that includes a benzimidazole ring substituted with a thioether and a butanoic acid group.

Scientific Research Applications

2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to enzyme inhibition or activation. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition results in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular function. Additionally, the compound’s interaction with DNA and RNA can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it affects the levels of various metabolites, thereby influencing the overall metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues is also influenced by its interaction with binding proteins, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can influence gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid typically involves the condensation of 1-methyl-1H-benzimidazole-2-thiol with butanoic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid is unique due to its combination of a benzimidazole ring with a thioether and butanoic acid group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-10(11(15)16)17-12-13-8-6-4-5-7-9(8)14(12)2/h4-7,10H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZXCSXXRQFFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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